molecular formula C13H8ClN5 B14885257 7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B14885257
M. Wt: 269.69 g/mol
InChI Key: JOTMIZSQMPXAFV-UHFFFAOYSA-N
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Description

7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

The synthesis of 7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of 3-chlorobenzylidene malononitrile with hydrazine hydrate, followed by the reaction with formamide to yield the desired pyrazolo[1,5-a]pyrimidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .

Comparison with Similar Compounds

7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 7-Hydroxy-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-Methyl-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique combination of the amino and chloro groups in this compound contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C13H8ClN5

Molecular Weight

269.69 g/mol

IUPAC Name

7-amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C13H8ClN5/c14-10-3-1-2-8(4-10)11-7-17-13-9(5-15)6-18-19(13)12(11)16/h1-4,6-7H,16H2

InChI Key

JOTMIZSQMPXAFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(N3C(=C(C=N3)C#N)N=C2)N

Origin of Product

United States

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